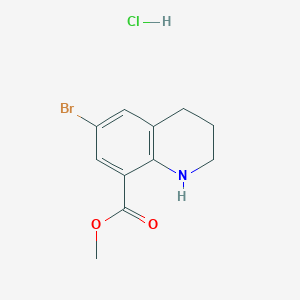

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride

Description

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride (CAS: 2228314-93-8) is a halogenated tetrahydroquinoline derivative. Its molecular formula is C₁₁H₁₂BrNO₂·HCl, with a molecular weight of approximately 306.6 g/mol (calculated from ). Key structural features include:

- A bromine substituent at position 5.

- A methyl carboxylate group at position 7.

- A partially saturated quinoline core (1,2,3,4-tetrahydroquinoline).

Collision cross-section (CCS) predictions for its adducts range from 148.8 to 154.4 Ų, indicating moderate molecular size and polarity .

Properties

IUPAC Name |

methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9;/h5-6,13H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZQMENTFOGVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NCCC2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride is primarily studied for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar activities .

Antiparasitic Properties

In particular, this compound has been investigated for its efficacy against parasitic infections such as African trypanosomiasis. In murine models, certain derivatives demonstrated high cure rates against both early and late-stage infections . This positions this compound as a promising lead for developing new antiparasitic therapies.

Biological Evaluation

The biological activities of this compound have been evaluated through various assays to assess its pharmacological potential.

In Vitro Studies

In vitro studies have shown that the compound may possess antioxidant properties and can inhibit albumin denaturation. These activities are critical in evaluating the compound's potential as an anti-inflammatory agent . The results from these studies indicate that modifications in the chemical structure can enhance these biological activities.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how different substituents affect the biological activity of tetrahydroquinoline derivatives. These studies help in optimizing the chemical structure for improved efficacy and reduced toxicity .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to three closely related derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

*Note: The molecular formula listed in (C₉H₁₆ClNO₃) conflicts with the compound name; the table above assumes a corrected formula based on structural logic.

Key Observations:

Substituent Position and Type: The methyl carboxylate group in the target compound (COOCH₃) at position 8 increases polarity compared to methoxy (OCH₃) or carboxylic acid (COOH) groups in analogues. This may enhance solubility in polar solvents .

Core Structure Differences: The isoquinoline derivative () has a distinct bicyclic structure, which may alter binding affinity in biological systems compared to tetrahydroquinoline-based compounds .

Molecular Weight and Physicochemical Properties :

- The target compound’s higher molecular weight (306.6 vs. 278.6 in methoxy derivatives) correlates with its larger CCS values, implying differences in chromatographic retention or diffusion properties .

Biological Activity

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in treating various diseases.

- Molecular Formula : CHBrClNO

- Molecular Weight : 306.58 g/mol

- CAS Number : 2228314-93-8

Antibacterial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit notable antibacterial properties. For instance, similar compounds have shown minimum inhibitory concentrations (MIC) against various bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 6a | E. coli | 50 |

| 122a | S. aureus | 4.64 |

The compound's structural features contribute to its binding affinity and efficacy against gram-positive and gram-negative bacteria. The presence of the bromine atom in the 6-position enhances its interaction with bacterial cell walls, leading to increased antibacterial activity .

Anticancer Potential

Tetrahydroquinoline derivatives have been investigated for their anticancer properties. A study demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines with IC values ranging from 3.1 to 4.8 μM. These compounds induce apoptosis through mitochondrial pathways, characterized by increased expression of pro-apoptotic proteins such as Bax and caspases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Through the activation of apoptotic pathways, it can lead to programmed cell death in cancer cells.

- Antioxidant Activity : Some studies suggest that tetrahydroquinoline derivatives possess antioxidant properties that protect cells from oxidative stress .

Study on Antibacterial Effects

A recent study evaluated the antibacterial efficacy of methyl 6-bromo-1,2,3,4-tetrahydroquinoline derivatives against common pathogens:

- Methodology : Disk diffusion and broth dilution methods were employed.

- Results : Compounds showed significant inhibition zones against E. coli and S. aureus, indicating their potential as new antibacterial agents.

Anticancer Activity Evaluation

In vitro studies assessed the anticancer potential on human lung adenocarcinoma cells (A549):

- Findings : The compound led to a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

- Mechanism : Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .

Q & A

Q. What are the recommended synthetic strategies for Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride?

Synthesis typically involves multi-step reactions starting from substituted aniline precursors. A common approach includes:

- Bromination : Selective bromination at the quinoline scaffold’s 6th position using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Cyclization : Formation of the tetrahydroquinoline core via reduction or catalytic hydrogenation .

- Esterification : Introduction of the methyl carboxylate group via acid-catalyzed esterification .

- Salt Formation : Conversion to the hydrochloride salt for improved solubility . Key considerations include optimizing reaction temperature, solvent polarity, and purification via column chromatography or recrystallization .

Q. How is the compound characterized to confirm structural integrity?

Standard characterization methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and ring saturation .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

- Elemental Analysis : To validate purity and stoichiometry of the hydrochloride salt .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base, facilitating biological assays. Solubility in organic solvents (e.g., DMSO, methanol) should be tested empirically for reaction optimization . Pre-formulation studies are critical for dose-response experiments in vitro.

Q. How can researchers assess the compound’s biological activity in preliminary studies?

- Enzyme Inhibition Assays : Test against targets like DNA gyrase or kinases, common for quinoline derivatives, using fluorometric or colorimetric substrates .

- Cytotoxicity Screening : Use cell lines (e.g., HeLa, MCF-7) with MTT or resazurin assays to evaluate anticancer potential .

- Receptor Binding Studies : Radioligand displacement assays to explore interactions with neurotransmitter receptors .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Ring Puckering Analysis : Use Cremer-Pople parameters to quantify deviations from planarity in the tetrahydroquinoline ring .

- Hydrogen Bonding Networks : ORTEP-3 or Mercury software can visualize intermolecular interactions, explaining stability or polymorphism .

- Twinning and Refinement : SHELXL’s TWIN command addresses twinned crystals, common in salts, to improve data accuracy .

Q. What methodologies address contradictions in bioactivity data across studies?

- Purity Verification : HPLC or LC-MS to rule out impurities affecting activity .

- Structural Reanalysis : Re-examine NMR/X-ray data for misassigned substituents .

- Assay Standardization : Control for variables like pH, serum proteins, or solvent concentration .

Q. How does halogen substitution (e.g., bromine) influence structure-activity relationships (SAR)?

- Electron-Withdrawing Effects : Bromine at C6 may enhance electrophilic reactivity, affecting binding to biological targets .

- Steric Considerations : Compare activity with chloro/fluoro analogs to isolate steric vs. electronic contributions .

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and predicts binding affinities .

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

- Chiral Chromatography : Use amylose- or cellulose-based columns to separate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphates) during cyclization steps .

- Circular Dichroism (CD) : Verify enantiopurity post-synthesis .

Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?

- Microsomal Assays : Incubate with liver microsomes and NADPH, followed by LC-MS to identify metabolites .

- Docking Simulations : AutoDock or Schrödinger Suite predicts binding modes to CYP3A4/CYP2D6 .

- Inhibition Kinetics : Determine values via Lineweaver-Burk plots for competitive/non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.